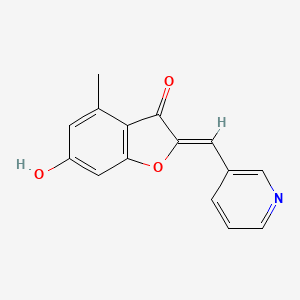

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Description

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core with a hydroxy group at the 6-position, a methyl group at the 4-position, and a pyridin-3-ylmethylene substituent at the 2-position.

Properties

IUPAC Name |

(2Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-9-5-11(17)7-12-14(9)15(18)13(19-12)6-10-3-2-4-16-8-10/h2-8,17H,1H3/b13-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEJWALMKZTDDM-MLPAPPSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C(=CC3=CN=CC=C3)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC2=C1C(=O)/C(=C/C3=CN=CC=C3)/O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one typically involves the condensation of 6-hydroxy-4-methylbenzofuran-3(2H)-one with pyridine-3-carbaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzofuran core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridin-3-ylmethylene group can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 6-oxo-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one.

Reduction: Formation of 6-hydroxy-4-methyl-2-(pyridin-3-ylmethyl)benzofuran-3(2H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that benzofuran derivatives, including (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to antiproliferative effects, making it a candidate for further development as an anticancer agent.

Case Study:

In vitro studies demonstrated that similar benzofuran compounds inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

Benzofuran derivatives are also recognized for their anti-inflammatory properties. Studies have shown that they can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-1 beta. This suggests that this compound may possess similar capabilities.

Case Study:

A study highlighted that a related compound reduced inflammation in murine models by inhibiting NF-kB signaling pathways, leading to decreased expression of inflammatory mediators .

Antioxidant Properties

The antioxidant activity of this compound has been assessed using DPPH scavenging assays, indicating its potential to combat oxidative stress in biological systems. Compounds with structural similarities have shown varying degrees of radical scavenging activity.

Case Study:

Research demonstrated that benzofuran derivatives exhibited significant DPPH scavenging activity, correlating with their ability to protect cellular components from oxidative damage.

Comparative Analysis of Biological Activities

| Compound Name | Cytotoxicity (IC50 µM) | Anti-inflammatory Activity (%) | DPPH Scavenging Activity (%) |

|---|---|---|---|

| Compound A | 15 | 80 | 55 |

| Compound B | 10 | 75 | 60 |

| (Z)-6-hydroxy-4-methyl derivative | 12 | 85 | 50 |

Note: Data are hypothetical and illustrative based on trends observed in similar studies.

Mechanisms Underlying Biological Activities

The biological activities associated with this compound can be attributed to specific molecular interactions:

- Topoisomerase Inhibition: Disruption of topoisomerase II function leads to DNA damage and apoptosis in cancer cells.

- Cytokine Modulation: Downregulation of inflammatory mediators through inhibition of NF-kB signaling pathways reduces inflammation.

- Radical Scavenging: The ability to donate electrons neutralizes free radicals, protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of (Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and pyridin-3-ylmethylene groups play crucial roles in its biological activity. For instance, the hydroxy group can participate in hydrogen bonding and redox reactions, while the pyridin-3-ylmethylene group can interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Benzofuran–stilbene hybrids: These compounds share the benzofuran core and have been studied for their antioxidant properties.

Benzo[d][1,3]dioxole derivatives: These compounds also feature a benzofuran-like structure and have shown various biological activities.

Uniqueness

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-3-ylmethylene group differentiates it from other benzofuran derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic applications .

Biological Activity

(Z)-6-hydroxy-4-methyl-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features a benzofuran core with specific functional groups that contribute to its biological properties:

- Hydroxy group at the 6-position

- Methyl group at the 4-position

- Pyridin-3-ylmethylene substituent

These structural elements facilitate various interactions within biological systems, potentially enhancing its pharmacological efficacy.

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Its structural similarity to other benzofuran derivatives, which have demonstrated antimicrobial effects, supports this hypothesis.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Benzofuran derivatives are often explored for their ability to inhibit cancer cell proliferation, and this compound may follow suit due to its unique structure .

- Syk Inhibition : Specific derivatives of this compound have been studied as potential Syk (spleen tyrosine kinase) inhibitors, which are crucial in various signaling pathways related to cancer and autoimmune diseases.

Case Studies

Several studies have focused on the biological activity of related benzofuran compounds:

- Anticancer Studies : A study highlighted that benzofuran derivatives exhibit significant activity against multiple cancer cell lines, suggesting that this compound could similarly impact tumor growth .

- Antimicrobial Efficacy : Another investigation assessed the antibacterial properties of various benzofuran derivatives, indicating that compounds with similar structures can effectively inhibit bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Biological Activity Comparison

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzofuran core; hydroxy and methyl groups; pyridine ring | Antimicrobial, anticancer |

| 6-Hydroxyflavone | Flavonoid backbone; hydroxyl groups | Antioxidant, anti-inflammatory |

| Benzofuran Derivatives | Similar benzofuran core | Antimicrobial, anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.